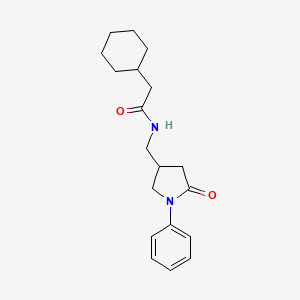

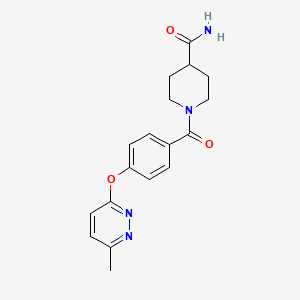

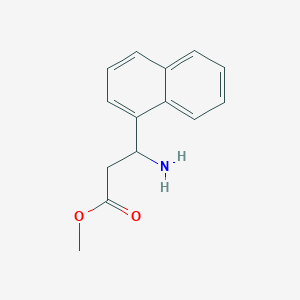

![molecular formula C20H23N5O3 B2883325 5-methyl-N-(2-morpholinoethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921832-55-5](/img/structure/B2883325.png)

5-methyl-N-(2-morpholinoethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrazolo-pyridine derivatives are a class of compounds that have been studied for their potential medicinal properties . They are structurally similar to DNA bases such as adenine and guanine, which may explain their effectiveness in certain biological activities . They are found in substances with antituberculosis, antibacterial, antifungal, anti-inflammatory, and antimalarial activities .

Synthesis Analysis

The synthesis of pyrazolo-pyridine derivatives often involves complex chemical reactions. For instance, furopyridine synthesis was first reported almost a century ago . Since furopyridines are isosteres of benzofuran and indole cores, they are frequently encountered in the chemical structure of compounds possessing various bioactivities .Molecular Structure Analysis

The molecular structure of pyrazolo-pyridine derivatives is characterized by a five-membered heteroaromatic ring fused with a pyridine ring . This structure is frequently used in drug research due to its vast chemical space .Chemical Reactions Analysis

Pyrazolo-pyridine derivatives can undergo various chemical reactions. For instance, furopyridines have been studied for their anti-inflammatory, anti-aggregation, and anticoagulant activities .Physical And Chemical Properties Analysis

Pyrazolo-pyridine derivatives contribute positively to the solubility, polarity, lipophilicity, and hydrogen bonding capacity properties of the compounds they are incorporated into .科学的研究の応用

Synthesis and Characterization

A crucial aspect of the scientific applications of this compound involves its synthesis and characterization. The compound belongs to a class of chemicals that can be synthesized through various methods, including the intramolecular cyclization of specific precursors in the presence of suitable amines and compounds. These synthesis processes are instrumental in creating novel derivatives that have potential applications in medicinal chemistry and drug development. For instance, the synthesis of novel N-cycloalkanes, morpholine, piperazines, and pyrazole derivatives through such methods has been documented, highlighting the versatility of these compounds in creating a wide array of chemically significant derivatives (Yuh-Wen Ho & Maw-Cherng Suen, 2013).

Chemical Reactivity and Derivatives Formation

The chemical reactivity of this compound facilitates the formation of various derivatives, which is vital for exploring its potential in different scientific applications. For example, the reaction of enaminones with aminoheterocycles has been studied to yield azolopyrimidines, azolopyridines, and quinolines, demonstrating the compound's utility in generating diverse heterocyclic compounds that could have significant pharmacological activities (S. Almazroa et al., 2004).

Anticancer and Anti-inflammatory Applications

The synthesis and evaluation of derivatives of this compound have shown promising results in anticancer and anti-inflammatory applications. For instance, the creation of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives and their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells indicate potential therapeutic applications in cancer treatment (Ashraf S. Hassan et al., 2014).

Exploration of Novel Heterocyclic Compounds

The ability to synthesize a wide range of novel heterocyclic compounds from this chemical underscores its significance in the development of new therapeutic agents. The synthesis of new series of Pyridine and Fused Pyridine Derivatives from similar compounds opens up avenues for discovering novel drugs with potential benefits in treating various diseases (S. A. Al-Issa, 2012).

将来の方向性

作用機序

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which suggests that this compound may also interact with various biological targets.

Mode of Action

The exact mode of action of this compound is currently unknown. For instance, indole derivatives are known to bind to multiple receptors, leading to various biological effects .

Biochemical Pathways

Related compounds, such as indole derivatives, are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also affect a broad range of biochemical pathways.

Result of Action

Related compounds have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .

特性

IUPAC Name |

5-methyl-N-(2-morpholin-4-ylethyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O3/c1-23-13-16(19(26)21-7-8-24-9-11-28-12-10-24)18-17(14-23)20(27)25(22-18)15-5-3-2-4-6-15/h2-6,13-14H,7-12H2,1H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMYVZFMJTJWVPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCCN4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

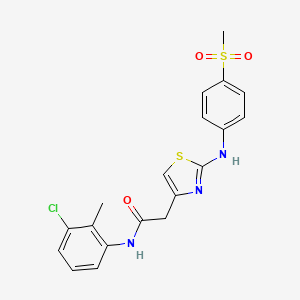

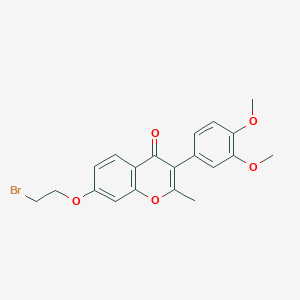

![N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2883243.png)

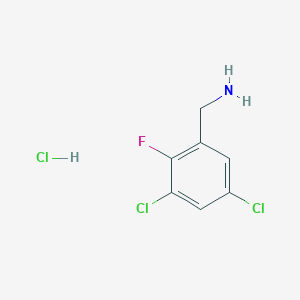

![Methyl 1-{[(3-methylbutyl)carbamoyl]amino}cyclohexanecarboxylate](/img/structure/B2883246.png)

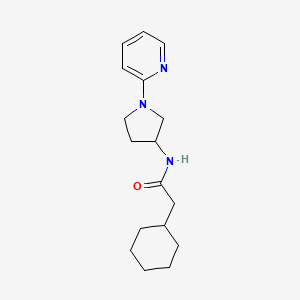

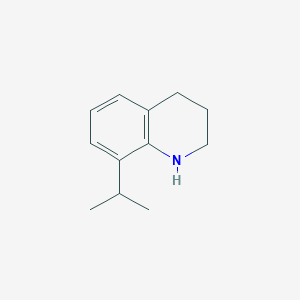

![1-[3-(Oxan-4-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2883258.png)

![9-(4-fluorophenyl)-1,7-dimethyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

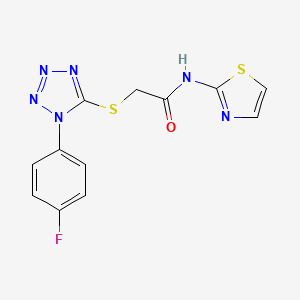

![N-phenyl-2-{[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2883265.png)